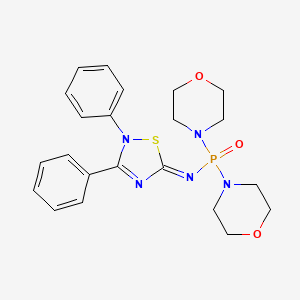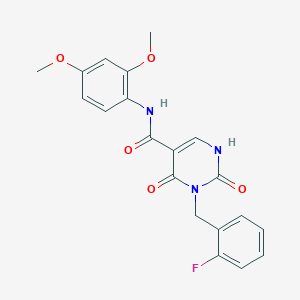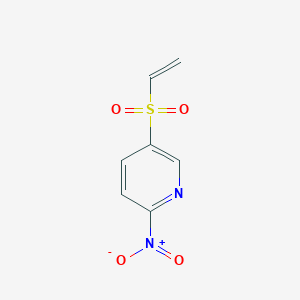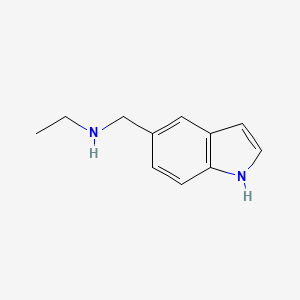
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide is a useful research compound. Its molecular formula is C22H26N5O3PS and its molecular weight is 471.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis
- Ytterbium complexes, featuring 1,3,4-thiadiazole amides, are effective in catalyzing styrene hydrophosphination and hydroamination, yielding anti-Markovnikov monoaddition products (Basalov et al., 2014).
Antioxidant Activity
- Novel 1,3,4-thiadiazole amide derivatives containing protocatechuic acid moiety exhibit significant antioxidant potential, as assessed by DPPH and ABTS assays (Jakovljević et al., 2019).
Synthesis and Structural Analysis
- A study described the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine, demonstrating the versatility of 1,3,4-thiadiazole derivatives in chemical synthesis (Fathalla et al., 2002).
Anticancer and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds show promising DNA protective abilities and antimicrobial activity against specific strains, along with cytotoxicity against cancer cell lines (Gür et al., 2020).
Pharmaceutical Applications
- Various studies focus on the synthesis of 1,3,4-thiadiazole derivatives for potential use as antitubercular, antiviral, and anticancer agents, highlighting the pharmaceutical significance of this class of compounds. Examples include the work on antitubercular activity by Taj et al. (2014) and the study on HDAC inhibitors as anticancer agents by Nam et al. (2014).
Chemical Reactivity and Mechanistic Studies
- Research into the reactivity of thiadiazole amides and related compounds provides insights into their potential applications in organic synthesis and drug design. For instance, the work on Lewis base/Brønsted acid cocatalysis for thiocyanation by Qumruddeen et al. (2020) demonstrates their versatility in chemical reactions.
Corrosion Inhibition
- The study of thiazole and thiadiazole derivatives, including their potential as corrosion inhibitors of iron, highlights their industrial application. Kaya et al. (2016) provided insights into this application through quantum chemical and molecular dynamics simulation studies.
Insecticidal Activity
- The synthesis and biological evaluation of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides revealed a new class of insecticidal molecules, demonstrating the potential use of thiadiazole derivatives in pest management (Eckelbarger et al., 2017).
Propiedades
IUPAC Name |
(Z)-N-dimorpholin-4-ylphosphoryl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N5O3PS/c28-31(25-11-15-29-16-12-25,26-13-17-30-18-14-26)24-22-23-21(19-7-3-1-4-8-19)27(32-22)20-9-5-2-6-10-20/h1-10H,11-18H2/b24-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHEKUGMXQFQZ-GYHWCHFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1P(=O)(/N=C\2/N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N5O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)
![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)
![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)
![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)


![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
